

# Cediranib Maleate molecular structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Cediranib Maleate |           |
| Cat. No.:            | B1668775          | Get Quote |

## An In-depth Technical Guide to Cediranib Maleate

Introduction: **Cediranib Maleate**, also known by its code name AZD2171, is a potent, orally administered small-molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[1][2][3] It is the maleate salt of cediranib, an indole ether quinazoline derivative developed for its antineoplastic activities.[1][4] Cediranib competes with adenosine triphosphate (ATP) to bind to and inhibit all three VEGFRs (VEGFR-1, -2, and -3), thereby blocking VEGF-mediated signaling pathways essential for angiogenesis, the formation of new blood vessels required for tumor growth and survival.[1][3] Its efficacy has been evaluated in numerous clinical trials for various solid tumors, including ovarian cancer, lung cancer, and glioblastoma.[5][6][7]

#### **Molecular Structure and Chemical Properties**

The fundamental chemical and physical properties of **Cediranib Maleate** are summarized below. This data is critical for researchers in drug formulation, pharmacology, and medicinal chemistry.



| Property         | Value                                                                                                                 | Reference(s) |
|------------------|-----------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name       | (2Z)-but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(pyrrolidin-1-yl)propoxy]quinazoline | [4][8]       |
| Synonyms         | AZD2171 Maleate, Recentin™                                                                                            | [1][9][10]   |
| CAS Number       | 857036-77-2                                                                                                           | [4][8][11]   |
| Chemical Formula | C29H31FN4O7                                                                                                           | [4][8][9]    |
| Molecular Weight | 566.59 g/mol                                                                                                          | [4][8][12]   |
| Appearance       | White to off-white solid powder                                                                                       | [9][12]      |
| Melting Point    | 198.3-200.08 °C                                                                                                       | [9][12]      |
| Solubility       | Water: Insoluble or sparingly soluble (2.0 mg/mL) DMSO: ≥ 45 mg/mL                                                    | [9][12][13]  |
| InChI Key        | JRMGHBVACUJCRP-<br>BTJKTKAUSA-N                                                                                       | [8][9]       |
| SMILES           | CC1=CC2=C(N1)C=CC(=C2F) OC3=NC=NC4=CC(=C(C=C43 )OC)OCCCN5CCCC5.C(=C\C( =O)O)\C(=O)O                                   | [4]          |

#### **Mechanism of Action and Signaling Pathways**

Cediranib exerts its anti-tumor effects primarily by inhibiting angiogenesis. It is a highly potent, ATP-competitive inhibitor of the tyrosine kinase activity of all three VEGF receptors.[1][14] The binding of VEGF ligands to their receptors on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling. These pathways, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, promote endothelial cell proliferation, migration, survival, and vascular permeability.[15]







Cediranib's inhibition of VEGFR phosphorylation blocks these downstream signals, leading to the suppression of new blood vessel formation, which in turn starves tumors of essential nutrients and oxygen.[2][3] In addition to its potent activity against VEGFRs, Cediranib also demonstrates inhibitory effects on other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and c-Kit, which can also contribute to its overall anti-cancer activity. [6][14]





Click to download full resolution via product page

Cediranib inhibits VEGFR autophosphorylation, blocking downstream signaling.



#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the activity of **Cediranib Maleate**.

- 1. In Vitro Kinase Inhibition Assay This assay quantifies the ability of Cediranib to inhibit the enzymatic activity of specific receptor tyrosine kinases.
- Objective: To determine the IC<sub>50</sub> value of Cediranib against VEGFR-2 (KDR), VEGFR-1 (Flt-1), VEGFR-3 (Flt-4), c-Kit, and PDGFR.[14]
- Materials: Recombinant human kinase enzymes, appropriate peptide substrates, ATP (at or just below K<sub>m</sub> concentration), Cediranib stock solution (e.g., 10 mM in DMSO), assay buffer, 96-well plates, and an ELISA plate reader.[14]
- Methodology:
  - Prepare serial dilutions of Cediranib in DMSO and then dilute into the assay buffer.
  - In a 96-well plate, add the kinase enzyme, the peptide substrate, and the diluted Cediranib or vehicle control (DMSO).
  - Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 25-30°C) for a specified time (e.g., 30-60 minutes).
  - Stop the reaction using an appropriate stop solution.
  - Quantify the amount of phosphorylated substrate using a specific antibody in an ELISA format.
  - Measure absorbance using a plate reader.
  - Calculate the percent inhibition for each Cediranib concentration relative to the vehicle control.
  - Determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic curve. Cediranib
    has shown IC<sub>50</sub> values of <1 nM for VEGFR-2, 5 nM for VEGFR-1, and ≤3 nM for VEGFR3.[9][13]</li>



- 2. In Vitro Cell Proliferation Assay This experiment assesses the effect of Cediranib on the proliferation of cancer cells.
- Objective: To evaluate the anti-proliferative effect of Cediranib on a non-small-cell lung cancer cell line (A549).[15]
- Materials: A549 cells, complete culture medium (e.g., DMEM with 10% FBS), 96-well cell culture plates, Cediranib stock solution, and a cell viability reagent (e.g., CCK-8).[15]
- Methodology:
  - Seed A549 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
  - Treat the cells with various concentrations of Cediranib (e.g., 0, 3, 6, 9 μM) for a specified duration (e.g., 48 hours).[15]
  - After the incubation period, add the CCK-8 reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
  - Measure the absorbance at 450 nm using a microplate reader.
  - Calculate cell viability as a percentage of the untreated control and determine the concentration of Cediranib that inhibits cell growth by 50% (GI<sub>50</sub>).
- 3. In Vivo Tumor Xenograft Study This protocol evaluates the anti-tumor efficacy of Cediranib in a living organism.
- Objective: To assess the effect of orally administered Cediranib on the growth of human tumor xenografts in immunodeficient mice.[6][13]
- Materials: Immunodeficient mice (e.g., nude mice), human tumor cells (e.g., NCI-H526),
   Matrigel (optional), Cediranib formulation for oral gavage (e.g., suspended in Tween 80),
   calipers, and animal scales.[13][16]
- Methodology:
  - Subcutaneously inject a suspension of tumor cells into the flank of each mouse.



- Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Administer Cediranib (e.g., ≥1.5 mg/kg) or vehicle control to the respective groups via oral gavage once daily.[13]
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length × width²)/2).
- Monitor animal body weight and overall health as indicators of toxicity.
- Continue treatment for a predetermined period or until tumors in the control group reach a specified endpoint size.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).

## **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study of Cediranib.





Click to download full resolution via product page

Workflow for a preclinical in vivo xenograft study of Cediranib.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cediranib | C25H27FN4O3 | CID 9933475 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cediranib Maleate | C29H31FN4O7 | CID 11226834 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Cediranib Profile of a novel anti-angiogenic agent in patients with glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cediranib AstraZeneca AdisInsight [adisinsight.springer.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. bocsci.com [bocsci.com]
- 10. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 11. GSRS [precision.fda.gov]
- 12. Cediranib Maleate | 857036-77-2 [chemicalbook.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Cediranib Induces Apoptosis, G1 Phase Cell Cycle Arrest, and Autophagy in Non-Small-Cell Lung Cancer Cell A549 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Edema Control by Cediranib, a Vascular Endothelial Growth Factor Receptor–Targeted Kinase Inhibitor, Prolongs Survival Despite Persistent Brain Tumor Growth in Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cediranib Maleate molecular structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668775#cediranib-maleate-molecular-structure-and-chemical-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com